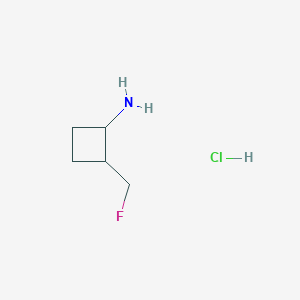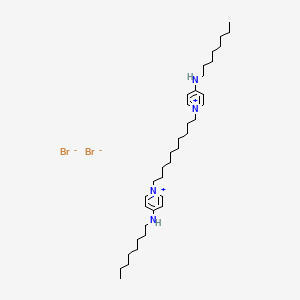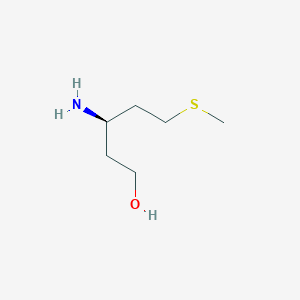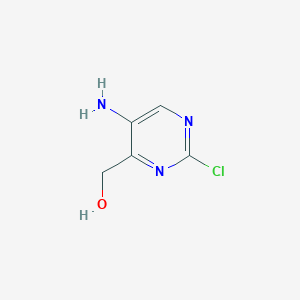
2-(Fluoromethyl)cyclobutanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molecular weight of 139.6 g/mol . It is a derivative of cyclobutanamine, where a fluoromethyl group is attached to the cyclobutane ring. This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 2-(Fluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of cyclobutanamine with a fluoromethylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(Fluoromethyl)cyclobutanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)cyclobutanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
2-(Fluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine: The parent compound without the fluoromethyl group.
2-(Chloromethyl)cyclobutanamine: A similar compound where the fluorine atom is replaced by chlorine.
2-(Bromomethyl)cyclobutanamine: Another analog with a bromine atom instead of fluorine.
The presence of the fluoromethyl group in this compound imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C5H11ClFN |
|---|---|
Molekulargewicht |
139.60 g/mol |
IUPAC-Name |
2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H |
InChI-Schlüssel |
XXGPLFARTGGIJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)











